

Application Notes and Protocols for In Vivo Studies with PD 173955 Analogs

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Compound of Interest		
Compound Name:	PD 173955 analog 1	
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This document provides detailed application notes and protocols for the in vivo use of two distinct analogs of PD 173955: the potent Bcr-Abl/c-Kit inhibitor PD166326 for oncology studies, and the kinase-inactive analog DV2-103 (compound 3a) for studies related to Alzheimer's disease.

I. PD166326 in a Murine Model of Chronic Myeloid Leukemia (CML)

Application Note:

PD166326 is a potent, orally active pyrido[2,3-d]pyrimidine analog of PD 173955 that acts as a tyrosine kinase inhibitor. It has demonstrated greater antileukemic activity than imatinib mesylate in preclinical models of Chronic Myeloid Leukemia (CML).[1][2] In vivo, PD166326 effectively inhibits the Bcr-Abl kinase, leading to a reduction in leukemic burden and prolonged survival in murine CML models.[1][3] It has also shown efficacy against imatinib-resistant Bcr-Abl mutations, with the exception of T315I.[1] The maximum tolerated dose in mice has been established at 50 mg/kg, administered twice daily.[1]

Quantitative Data Summary:



Parameter	Value	Animal Model	Reference
Maximum Tolerated Dose	50 mg/kg, twice daily (oral gavage)	CML mice	[1]
Median Survival (PD166326-treated)	30 days	P210/H396P CML mice	[1]
Median Survival (Placebo-treated)	19 days	P210/H396P CML mice	[1]
Inhibition of Bcr-Abl- dependent proliferation (IC50)	Potent (specific value not provided in vivo)	Murine CML model	[1]

Experimental Protocol: In Vivo Efficacy Study of PD166326 in a Murine CML Model

This protocol is based on the methodology described in the study by Johnson et al. (2005).[1]

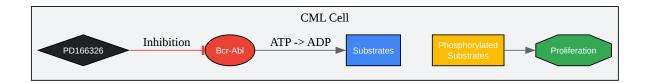
1. Animal Model:

- Utilize a murine bone marrow retroviral transduction and transplantation model of CML.[1]
- Recipient mice (e.g., BALB/c) are lethally irradiated.
- Donor bone marrow cells are transduced with a retrovirus encoding the P210 Bcr-Abl oncoprotein.
- Transduced cells are injected into the recipient mice.
- Development of a CML-like disease is monitored by peripheral blood counts.
- 2. Drug Preparation and Administration:
- Formulation: Prepare PD166326 for oral gavage. While the specific vehicle is not detailed in the provided search results, a common vehicle for oral administration of small molecules in mice is 0.5% methylcellulose in sterile water.
- Dosage: Administer PD166326 at a dose of 50 mg/kg.[1]



- Administration: Deliver the formulation via oral gavage twice daily.[1]
- 3. Treatment Schedule:
- Initiate treatment upon confirmation of CML development (e.g., elevated white blood cell counts).
- Continue treatment for the duration of the study, as defined by the experimental endpoints.
- 4. Monitoring and Endpoints:
- Tumor Burden: Monitor peripheral blood counts (white blood cells, neutrophils) regularly to assess the leukemic burden.
- Kinase Inhibition: To confirm target engagement, bone marrow protein lysates can be prepared from treated and control mice and analyzed by anti-phosphotyrosine immunoblotting to assess the phosphorylation status of Bcr-Abl and its substrates.[1]
- Survival: Record daily for survival analysis.
- Toxicity: Monitor animal weight and general health daily to assess for any treatment-related toxicity.

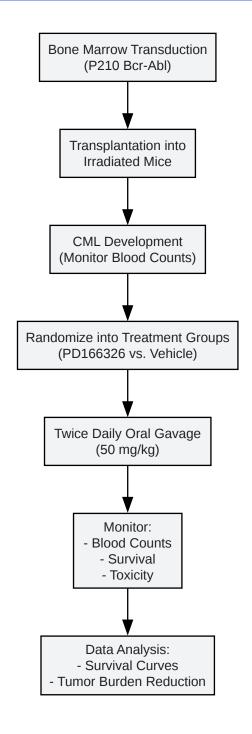
Signaling Pathway and Experimental Workflow Diagrams:



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Bcr-Abl Signaling Inhibition by PD166326





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In Vivo CML Efficacy Study Workflow

II. DV2-103 (Kinase-Inactive Analog) in a Murine Model of Alzheimer's Disease

Application Note:



DV2-103 (also referred to as compound 3a) is a kinase-inactive analog of PD 173955.[4] Unlike its parent compound, DV2-103 does not significantly inhibit AbI or Src kinases.[4] Instead, it has been shown to reduce the production of amyloid-beta (A β) peptides (both A β 40 and A β 42) in cellular and animal models of Alzheimer's disease.[4] The proposed mechanism involves the modulation of β -secretase (BACE1) cleavage of the amyloid precursor protein (APP).[4] Several potent analogs, including DV2-103, have been shown to penetrate the blood-brain barrier and accumulate in the mouse brain.[4]

Quantitative Data Summary:

Parameter	Value	Animal Model	Reference
Aβ Reduction	Potent reduction of Aβ40 and Aβ42	Mice with AD-related mutations	[4]
Brain Penetration	High nanomolar to low micromolar concentrations	Mice	[4]

Experimental Protocol: In Vivo $A\beta$ Reduction Study of DV2-103 in an Alzheimer's Disease Mouse Model

Note: The available literature confirms the in vivo use and effect of DV2-103 but lacks a detailed, step-by-step protocol. The following is a generalized protocol based on standard practices for administering small molecules to AD mouse models.

1. Animal Model:

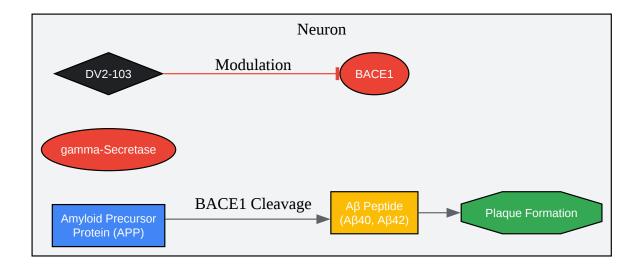
- Select a relevant transgenic mouse model of Alzheimer's disease that develops Aβ pathology, such as the 5XFAD or Tg2576 models.
- 2. Drug Preparation and Administration:
- Formulation: Prepare DV2-103 for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common formulation for brain-penetrant small molecules is a solution in a vehicle such as DMSO, followed by dilution in a mixture of PEG300, Tween 80, and saline.



- Dosage: The optimal in vivo dose is not specified in the provided search results and would need to be determined in a dose-ranging study.
- Administration: Administer the compound daily or as determined by pharmacokinetic studies.
- 3. Treatment Schedule:
- Initiate treatment either before or after the expected onset of Aβ plaque deposition, depending on the study's aim (prophylactic vs. therapeutic).
- Treat for a chronic period (e.g., several weeks to months).
- 4. Monitoring and Endpoints:
- Aβ Levels: At the end of the treatment period, sacrifice the animals and harvest the brains.
 Measure Aβ40 and Aβ42 levels in brain homogenates using ELISA.
- Histopathology: Perform immunohistochemical staining on brain sections to visualize and quantify Aβ plaque burden.
- Behavioral Testing: Conduct behavioral tests (e.g., Morris water maze, Y-maze) to assess cognitive function.
- Toxicity: Monitor animal weight and general health throughout the study.

Signaling Pathway and Experimental Workflow Diagrams:

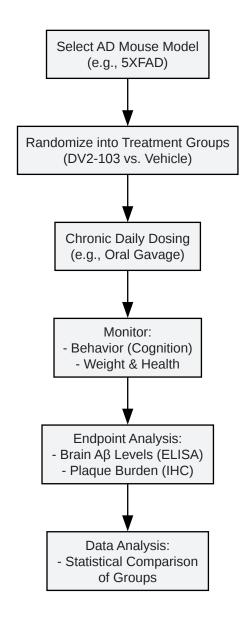




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Modulation of APP Processing by DV2-103





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In Vivo AD Efficacy Study Workflow

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- 2. merckmillipore.com [merckmillipore.com]
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